[6-(4-chlorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](2,6-dimethylpiperidin-1-yl)methanone
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Overview
Description
1-[6-(4-CHLOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]-2,6-DIMETHYLPIPERIDINE is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is part of the triazolothiadiazine family, known for its diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibition properties .
Preparation Methods
The synthesis of 1-[6-(4-CHLOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]-2,6-DIMETHYLPIPERIDINE involves multiple steps. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under reflux conditions in the presence of a catalytic amount of piperidine . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the triazole ring. Common reagents used in these reactions include ethanol, piperidine, and various oxidizing and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Biology: Exhibits enzyme inhibition properties, making it useful in studying enzyme functions.
Medicine: Shows promise as an anticancer, antimicrobial, and anti-inflammatory agent.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase . The triazole and thiadiazine rings allow it to form hydrogen bonds with target receptors, enhancing its bioactivity .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines, such as:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines What sets 1-[6-(4-CHLOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]-2,6-DIMETHYLPIPERIDINE apart is its unique combination of substituents, which enhances its pharmacological profile and makes it a valuable compound for further research .
Properties
Molecular Formula |
C24H26ClN5OS |
---|---|
Molecular Weight |
468.0 g/mol |
IUPAC Name |
[6-(4-chlorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-(2,6-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C24H26ClN5OS/c1-15-7-6-8-16(2)29(15)23(31)21-20(17-11-13-19(25)14-12-17)28-30-22(26-27-24(30)32-21)18-9-4-3-5-10-18/h3-5,9-16,20-21,28H,6-8H2,1-2H3 |
InChI Key |
IETFRRRDVIJBEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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